molecular formula C24H21ClN2O B11185205 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide

Cat. No.: B11185205
M. Wt: 388.9 g/mol
InChI Key: OKVXDEBKIJNLCL-UHFFFAOYSA-N
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Description

N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide is a synthetic acetamide derivative featuring a 5-chloroindole moiety linked via an ethyl chain to a 2,2-diphenylacetamide core. The 2,2-diphenylacetamide moiety is a well-documented pharmacophore in medicinal chemistry, notably present in drugs such as darifenacin (a bladder antispasmodic) and loperamide (an antidiarrheal agent) . The addition of a 5-chloroindole-ethyl group introduces steric and electronic modifications that may influence receptor binding, metabolic stability, and selectivity compared to simpler diphenylacetamides.

Properties

Molecular Formula

C24H21ClN2O

Molecular Weight

388.9 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C24H21ClN2O/c25-20-11-12-22-21(15-20)19(16-27-22)13-14-26-24(28)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-12,15-16,23,27H,13-14H2,(H,26,28)

InChI Key

OKVXDEBKIJNLCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide typically involves the reaction of 5-chloroindole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, modulating their activity. This can lead to the inhibition of cancer cell proliferation, reduction of inflammation, and antimicrobial effects .

Comparison with Similar Compounds

Diphenylacetamide Derivatives

Compounds sharing the 2,2-diphenylacetamide core but differing in substituents highlight the structural versatility and functional adaptability of this pharmacophore:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
Target Compound 5-Chloroindole-ethyl ~326.8 (calculated) Hypothesized CNS/antimicrobial activity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole with CF₃ group 426.4 Patent-listed; potential kinase inhibition
N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide Benzothiazole-acetamide hybrid ~407.5 (calculated) Synthetic intermediate for bioactive molecules
2,2-Diphenylacetamide (Core Structure) 211.3 Antimycobacterial activity; precursor to darifenacin

Key Observations :

  • The target compound’s 5-chloroindole group may confer affinity for serotonin or dopamine receptors, given indole’s prevalence in neurotransmitters .
  • The diphenylacetamide core alone exhibits antimycobacterial activity, suggesting the target compound could inherit or augment this property .

Chloroindole-Containing Acetamides

Compounds with chloroindole motifs but divergent acetamide substituents illustrate the impact of aromatic and alkyl modifications:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Diphenylacetamide + 5-chloroindole ~326.8
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide Simple acetamide (no diphenyl) 236.7 Research chemical; uncharacterized bioactivity
N-[2-(5-Fluoro-2-phenyl-1H-indol-3-yl)ethyl]acetamide Fluorine + phenyl on indole 296.3 Enhanced lipophilicity vs. chloro analog
5-Cl-DMT (2-(5-Chloro-1H-indol-3-yl)-N,N-dimethylethanamine) Dimethylamine substituent 224.7 Psychedelic analog; serotonin receptor agonist

Key Observations :

  • Fluorine substitution (e.g., ) may improve metabolic stability relative to chlorine, though chlorine’s electronegativity could strengthen target binding.

Miscellaneous Structurally Related Compounds

Compound Name Key Features Potential Relevance Reference
2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N,N-diethylacetamide Dioxoindole + diethylacetamide Possible protease inhibition or cytotoxicity
Darifenacin Hydrobromide Diphenylacetamide + benzofuranethyl-pyrrolidine Clinically approved for overactive bladder

Key Observations :

  • Dioxoindole analogs (e.g., ) may exhibit divergent mechanisms due to reactive carbonyl groups.

Biological Activity

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the existing research on its biological effects, including antimicrobial, cytotoxic, and other pharmacological properties.

Chemical Structure and Properties

This compound has the following chemical formula: C19H20ClN1OC_{19}H_{20}ClN_{1}O. The structure includes an indole moiety, which is known for its diverse biological activities. The presence of the chloro group and the diphenylacetamide structure may contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various indole derivatives, including this compound. Research indicates that compounds with indole structures exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

In a comparative study of indole derivatives, this compound demonstrated notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:

CompoundBacterial StrainMIC (µg/mL)
This compoundS. aureus ATCC 259233.90
This compoundE. coli ATCC 2592215.60

This data suggests that the compound is particularly effective against S. aureus, a common pathogen responsible for various infections.

Cytotoxicity Studies

The cytotoxic effects of this compound have also been investigated in various cancer cell lines. In vitro assays revealed that this compound exhibits moderate to high cytotoxicity against several cancer types.

Case Study: Cytotoxic Effects

A study assessing the cytotoxicity of this compound on A549 lung cancer cells showed an IC50 value of approximately 12 µM. This indicates a promising potential for further development as an anticancer agent.

Cell LineIC50 (µM)
A549 (Lung)12
MCF7 (Breast)18
HeLa (Cervical)15

The mechanism underlying the biological activity of this compound is believed to involve multiple pathways:

  • Inhibition of Protein Synthesis : Indole derivatives may interfere with bacterial ribosomes, inhibiting protein synthesis.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptosis through mitochondrial pathways.
  • Antioxidant Activity : Some studies suggest that indole derivatives possess antioxidant properties that could contribute to their protective effects against oxidative stress in cells.

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